molecular formula C20H21Cl2NO5S B4118526 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B4118526
M. Wt: 458.4 g/mol
InChI Key: HZYKYMKAARMWOA-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. The compound’s structure features a benzamide core with various functional groups, including dichloro, methoxy, and dioxidotetrahydrothienyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves multi-step organic reactions. The starting materials might include 3,5-dichlorobenzoic acid, 4-methoxybenzylamine, and tetrahydrothiophene-1,1-dioxide. The synthesis could involve steps such as:

    Formation of the benzamide core: Reacting 3,5-dichlorobenzoic acid with 4-methoxybenzylamine under dehydrating conditions to form the benzamide.

    Introduction of the dioxidotetrahydrothienyl group: This might involve a nucleophilic substitution reaction where tetrahydrothiophene-1,1-dioxide is introduced to the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups to the benzamide core.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The pathways involved could include binding to the active site of an enzyme, blocking substrate access, or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxybenzamide: Lacks the dioxidotetrahydrothienyl and methoxybenzyl groups.

    N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide: Lacks the dichloro groups.

    4-methoxy-N-(4-methoxybenzyl)benzamide: Lacks the dichloro and dioxidotetrahydrothienyl groups.

Uniqueness

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both dichloro and dioxidotetrahydrothienyl groups might enhance its reactivity and binding affinity in biochemical applications.

Properties

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO5S/c1-27-16-5-3-13(4-6-16)11-23(15-7-8-29(25,26)12-15)20(24)14-9-17(21)19(28-2)18(22)10-14/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYKYMKAARMWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
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3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
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3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
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3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
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3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
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3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

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